molecular formula C16H12O2S B12587054 Methyl 2-[(phenylethynyl)sulfanyl]benzoate CAS No. 638199-59-4

Methyl 2-[(phenylethynyl)sulfanyl]benzoate

Cat. No.: B12587054
CAS No.: 638199-59-4
M. Wt: 268.3 g/mol
InChI Key: UUOBGTBYBJLMAW-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylethynyl)sulfanyl]benzoate is an organic compound that features a benzoate ester functional group, a phenylethynyl moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(phenylethynyl)sulfanyl]benzoate can be achieved through a photoredox-catalyzed cascade annulation reaction. This involves the reaction of methyl 2-(phenylethynyl)phenylsulfane with sulfonyl chlorides under ambient temperature conditions. The reaction proceeds with moderate to good yields, making it an efficient method for producing this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(phenylethynyl)sulfanyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur-containing compounds.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-[(phenylethynyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 2-[(phenylethynyl)sulfanyl]benzoate involves its interaction with various molecular targets. The phenylethynyl moiety can participate in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • Methyl 2-[(phenylethynyl)phenyl]sulfane
  • Methyl 2-[(phenylethynyl)phenyl]selane

Comparison: Methyl 2-[(phenylethynyl)sulfanyl]benzoate is unique due to its combination of a benzoate ester, phenylethynyl moiety, and sulfanyl linkage. This combination imparts distinct chemical and physical properties compared to its analogs, such as methyl 2-[(phenylethynyl)phenyl]sulfane and methyl 2-[(phenylethynyl)phenyl]selane, which contain different heteroatoms (sulfur vs. selenium) and lack the ester functionality .

Properties

CAS No.

638199-59-4

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

methyl 2-(2-phenylethynylsulfanyl)benzoate

InChI

InChI=1S/C16H12O2S/c1-18-16(17)14-9-5-6-10-15(14)19-12-11-13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

UUOBGTBYBJLMAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1SC#CC2=CC=CC=C2

Origin of Product

United States

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